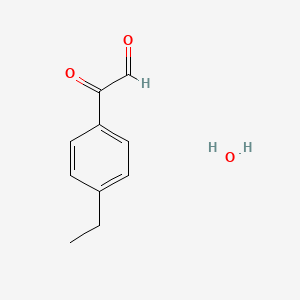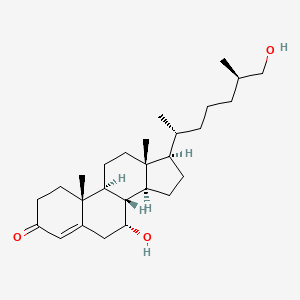
Desmethyl Nafcillin Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Nafcillin Sodium Salt is a derivative of Nafcillin, a semi-synthetic penicillin antibiotic. It is particularly effective against Gram-positive bacteria and is used as an impurity marker in the production of Nafcillin. The compound has the molecular formula C20H19N2NaO5S and a molecular weight of 422.43 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desmethyl Nafcillin Sodium Salt is synthesized from Nafcillin acid. The process involves dissolving Nafcillin acid in an organic solvent with a water content of 1.0-3.0 wt%. A salt-forming agent is added at room temperature to initiate the salt-forming reaction. The solution is then clarified and decolorized. Crystal seeds are added to the decolorized solution, which is then stirred and heated to 40-50°C under sterile conditions for 2-3 hours. The mixture is cooled for 1-2 hours, filtered, washed, and dried in a vacuum to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The organic solvent used can be recovered and reused, making the process cost-effective and environmentally friendly. The final product has a purity of over 99.5%, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethyl Nafcillin Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Desmethyl Nafcillin Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Nafcillin.
Biology: It is used in studies involving bacterial resistance and the development of new antibiotics.
Medicine: It serves as a model compound in the development of new beta-lactam antibiotics.
Industry: It is used in the quality control of Nafcillin production to ensure the purity and efficacy of the final product.
Wirkmechanismus
Desmethyl Nafcillin Sodium Salt, like Nafcillin, exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis. This inhibition leads to the bactericidal action against penicillin-susceptible microorganisms during their active multiplication phase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nafcillin: The parent compound, used to treat staphylococcal infections.
Oxacillin: Another beta-lactamase-resistant penicillin used for similar purposes.
Methicillin: Historically used to treat penicillin-resistant staphylococcal infections but now largely replaced by Nafcillin and Oxacillin.
Uniqueness
Desmethyl Nafcillin Sodium Salt is unique due to its role as an impurity marker in Nafcillin production. Its presence and concentration can indicate the purity and quality of Nafcillin, making it an essential compound in pharmaceutical quality control.
Eigenschaften
CAS-Nummer |
1104-49-0 |
|---|---|
Molekularformel |
C₂₀H₂₀N₂NaO₅S |
Molekulargewicht |
423.44 |
Synonyme |
BRL 1336; [2S-(2α,5α,6β)]-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Monosodium Salt; (2S,5R,6R)-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabi |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)
![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)


